4-(4-Chlorophenyl)-1-naphthalenol
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Overview
Description
4-(4-Chlorophenyl)-1-naphthalenol is an organic compound that belongs to the class of naphthols It features a naphthalene ring system substituted with a hydroxyl group and a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1-naphthalenol typically involves the reaction of 4-chlorobenzaldehyde with 1-naphthol under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in a suitable solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-1-naphthalenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to form the corresponding hydroxy derivative.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted naphthalenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Chlorophenyl)-1-naphthalenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-1-naphthalenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-4-hydroxypiperidine: A metabolite of haloperidol with similar structural features.
Bis(4-chlorophenyl) sulfone: Used in the production of high-performance polymers.
4-Chlorophenyl isothiocyanate: Employed in the synthesis of isothiocyanates.
Uniqueness
4-(4-Chlorophenyl)-1-naphthalenol is unique due to its naphthalene ring system combined with a 4-chlorophenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
36159-77-0 |
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Molecular Formula |
C16H11ClO |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
4-(4-chlorophenyl)naphthalen-1-ol |
InChI |
InChI=1S/C16H11ClO/c17-12-7-5-11(6-8-12)13-9-10-16(18)15-4-2-1-3-14(13)15/h1-10,18H |
InChI Key |
BUMPVRHALIJBPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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